Ethyl 4-(3-benzenesulfonamidoquinoxalin-2-yl)piperazine-1-carboxylate
Overview
Description
Ethyl 4-(3-benzenesulfonamidoquinoxalin-2-yl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This compound is particularly interesting due to its potential therapeutic properties and its structural complexity, which makes it a valuable subject for synthetic and mechanistic studies.
Preparation Methods
The synthesis of Ethyl 4-(3-benzenesulfonamidoquinoxalin-2-yl)piperazine-1-carboxylate involves multiple steps, typically starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound to form the quinoxaline ring Reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity .
Chemical Reactions Analysis
Ethyl 4-(3-benzenesulfonamidoquinoxalin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Esterification and Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Scientific Research Applications
Ethyl 4-(3-benzenesulfonamidoquinoxalin-2-yl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular assays to understand its biological activity and mechanism of action.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-benzenesulfonamidoquinoxalin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline core can intercalate with DNA, inhibiting DNA replication and transcription, which is a common mechanism for its anticancer activity . The sulfonamide group can inhibit enzymes like carbonic anhydrase, contributing to its antimicrobial properties . The piperazine moiety can enhance the compound’s binding affinity to various receptors, increasing its overall biological activity .
Comparison with Similar Compounds
Ethyl 4-(3-benzenesulfonamidoquinoxalin-2-yl)piperazine-1-carboxylate can be compared with other quinoxaline derivatives, such as:
Quinoxaline-2-carboxylate: Known for its antimicrobial and anticancer properties.
Quinoxaline N-oxides: These compounds exhibit significant biological activity, including antibacterial and antitumor effects.
Piperazine derivatives: These compounds are widely used in medicinal chemistry for their diverse pharmacological activities.
The uniqueness of this compound lies in its combined structural features, which provide a multifaceted approach to interacting with biological systems, making it a valuable compound for further research and development .
Properties
IUPAC Name |
ethyl 4-[3-(benzenesulfonamido)quinoxalin-2-yl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4S/c1-2-30-21(27)26-14-12-25(13-15-26)20-19(22-17-10-6-7-11-18(17)23-20)24-31(28,29)16-8-4-3-5-9-16/h3-11H,2,12-15H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFGTPDQMGFLLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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